6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
This compound is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used for the treatment of various disorders in the human body . They show various biologically vital properties .
Molecular Structure Analysis
The molecular structures of all tryptamines, including this compound, contain an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain . In substituted tryptamines, the indole ring, sidechain, and/or amino group are modified by substituting another group for one of the hydrogen (H) atoms .Chemical Reactions Analysis
While specific chemical reactions involving “6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one” are not detailed in the sources retrieved, indole derivatives are known to undergo various chemical reactions .Scientific Research Applications
Synthetic Approaches and Chemical Transformations
Development of Novel Derivatives
Research has led to the synthesis of new derivatives of griseofulvin, including compounds with benzofuran structures that exhibit moderate antitumor and antimicrobial activity, highlighting the compound's potential as a lead structure for further medicinal chemistry exploration (Xia et al., 2011).
Benzofuran Bioisosteres
The exploration of benzofuran analogues for known hallucinogens points towards the utility of benzofuran cores in designing serotonin receptor ligands, suggesting a methodology for developing new therapeutic agents (Tomaszewski et al., 1992).
Chemical Reactions and Mechanisms
Studies on the reaction mechanisms of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea offer insights into the chemical behavior of benzofuran derivatives, contributing to the understanding of complex chemical transformations (Kammel et al., 2015).
Biological Activity and Applications
Anticholinesterase Activities
The synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one and their inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) illustrate the potential of benzofuran derivatives in treating neurodegenerative diseases (Luo et al., 2005).
Synthesis and Spectral Analysis
Research on the synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of novel benzofuran derivatives contributes to the development of materials with potential applications in electronic and photonic technologies (Halim & Ibrahim, 2022).
Histone Deacetylase 6 Inhibition
The development of 5-aroylindoles as selective histone deacetylase 6 inhibitors, demonstrating the ability to ameliorate Alzheimer's disease phenotypes, highlights the therapeutic potential of benzofuran-containing compounds in neurodegenerative disease treatment (Lee et al., 2018).
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with . Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Safety and Hazards
Properties
IUPAC Name |
(2E)-6-hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-20-10-11(15-9-13(23-2)4-6-16(15)20)7-18-19(22)14-5-3-12(21)8-17(14)24-18/h3-10,21H,1-2H3/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAGIQLGIQWVRF-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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